Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride
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Overview
Description
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride typically involves the reaction of quinoline derivatives with N,N-diethylaminoethyl chloride hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione derivatives: These compounds have similar structures and biological activities.
N,N-diethylaminoethyl chloride hydrochloride: This compound is used as a starting reagent in the synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
97634-02-1 |
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Molecular Formula |
C20H23ClN2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-ethyl-N-[(4-phenylquinolin-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H22N2.ClH/c1-3-22(4-2)15-17-14-19(16-10-6-5-7-11-16)18-12-8-9-13-20(18)21-17;/h5-14H,3-4,15H2,1-2H3;1H |
InChI Key |
PHPLDUNWIMTPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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